

# BAY 38-7271 (CAS RN: 212188-60-8): A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	BAY 38-7271	
Cat. No.:	B1667812	Get Quote

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### Introduction

BAY 38-7271, also known as (-)-(R)-3-(2-Hydroxymethylindanyl-4-oxy)phenyl-4,4,4-trifluoro-1-sulfonate, is a potent and selective synthetic cannabinoid receptor agonist. Developed by Bayer AG, it exhibits high affinity for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1] Initially investigated for its neuroprotective properties, particularly in the context of traumatic brain injury (TBI) and cerebral ischemia, its development was licensed to KeyNeurotek Pharmaceuticals.[1] Although it reached Phase II clinical trials in 2008, its development appears to have been discontinued.[1][2] This technical guide provides an in-depth overview of BAY 38-7271, including its chemical properties, mechanism of action, relevant experimental protocols, and key quantitative data.

## **Chemical Properties and Synthesis**

**BAY 38-7271** is a diarylether sulfonylester derivative, structurally distinct from classical cannabinoids.[3] Its chemical formula is C20H21F3O5S, and its molar mass is 430.44 g/mol . [1]

#### **Proposed Synthesis:**

While the specific, detailed synthesis of **BAY 38-7271** is proprietary, a plausible synthetic route can be conceptualized based on general organic chemistry principles and published syntheses



of similar compounds. The synthesis would likely involve a multi-step process culminating in the formation of the sulfonate ester. A key step would be the coupling of a substituted indanol derivative with a substituted phenol, followed by sulfonation. The stereochemistry of the hydroxymethylindanyl moiety is crucial for its biological activity.

## **Mechanism of Action and Pharmacology**

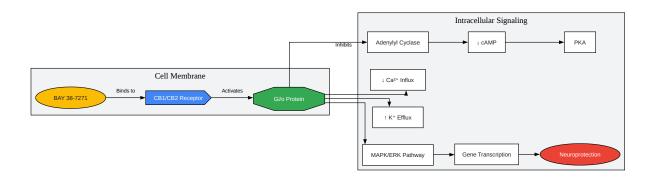
**BAY 38-7271** acts as a full agonist at both CB1 and CB2 receptors.[1][4] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, primarily couple to inhibitory G-proteins (Gi/o). This initiates a cascade of intracellular signaling events.

## **Signaling Pathways**

Activation of CB1 and CB2 receptors by **BAY 38-7271** leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[5] This, in turn, modulates the activity of protein kinase A (PKA) and other cAMP-dependent pathways. Furthermore, cannabinoid receptor activation can influence ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.

Another significant downstream signaling cascade affected is the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK) pathway. [6][7][8][9] The activation of the MAPK/ERK pathway is complex and can be cell-type specific, but it is generally associated with the regulation of gene expression, cell proliferation, and survival.





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BAY 38-7271 signaling cascade.

## **Quantitative Pharmacological Data**

The following tables summarize the key in vitro and in vivo pharmacological data for **BAY 38-7271**.

Table 1: In Vitro Receptor Binding Affinities and Potency

Parameter	Receptor	Species	Value	Reference
Ki	CB1	Human	2.91 nM	[1][4]
Ki	CB2	Human	4.24 nM	[1][4]
Ki	CB1	Rat	0.46 - 1.85 nM	[3]
EC50 ([35S]GTPyS)	CB1	Rat	-	[3]



Table 2: In Vivo Neuroprotective Efficacy

Animal Model	Treatment Paradigm	Dosage	Outcome	Reference
Rat Traumatic Brain Injury (Acute Subdural Hematoma)	4-hour infusion immediately after injury	100 ng/kg/h	70% reduction in infarct volume	[3]
Rat Traumatic Brain Injury (Acute Subdural Hematoma)	4-hour infusion with 3-hour delay	300 ng/kg/h	59% reduction in infarct volume	[3]
Rat Traumatic Brain Injury (Acute Subdural Hematoma)	1-hour infusion immediately after injury	0.1 μg/kg	65% reduction in infarct volume	[10]
Rat Traumatic Brain Injury (Acute Subdural Hematoma)	15-min infusion with 5-hour delay	3 μg/kg	64% reduction in infarct volume	[10]
Rat Middle Cerebral Artery Occlusion (Permanent)	-	-	Confirmed neuroprotective potential	[3]
Rat Middle Cerebral Artery Occlusion (Transient)	-	1 ng/kg/h	91% reduction in cortical infarct volume	[10]
Rat Middle Cerebral Artery Occlusion (Transient)	<u>-</u>	10 ng/kg/h	53% reduction in striatal infarct volume	[10]



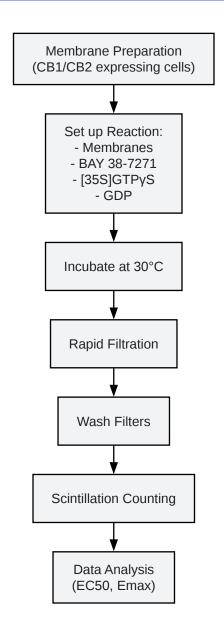
# Experimental Protocols [35S]GTPyS Binding Assay

This functional assay measures the activation of G-proteins upon agonist binding to a GPCR.

### Methodology:

- Membrane Preparation: Prepare cell membranes from tissues or cells expressing the cannabinoid receptors (e.g., rat brain or CHO cells transfected with human CB1/CB2).
- Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl2, EGTA, and GDP.
- Reaction Mixture: In a microplate, combine the cell membranes, various concentrations of BAY 38-7271 (or other test compounds), and [35S]GTPyS in the assay buffer.
- Incubation: Incubate the mixture at 30°C for a defined period (e.g., 60-90 minutes) to allow for the binding of [35S]GTPyS to activated G-proteins.
- Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
- Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPyS). Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal doseresponse curve to determine EC50 and Emax values.





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Workflow for [35S]GTPyS binding assay.

# Rat Model of Traumatic Brain Injury (Acute Subdural Hematoma)

This model is used to evaluate the neuroprotective effects of compounds in a clinically relevant setting of TBI.

### Methodology:

• Animal Preparation: Anesthetize adult male Sprague-Dawley rats.



- Surgical Procedure:
  - Place the rat in a stereotaxic frame.
  - Make a midline scalp incision to expose the skull.
  - Drill a small burr hole over the parietal cortex, taking care not to damage the dura mater.
- Induction of Hematoma:
  - Slowly inject a specific volume of autologous, non-heparinized blood into the subdural space through the burr hole using a microsyringe.[11][12]
- Treatment: Administer BAY 38-7271 or vehicle intravenously at the desired time points (e.g., immediately after injury or with a delay).
- Monitoring: Monitor physiological parameters such as intracranial pressure (ICP) and mean arterial blood pressure (MABP) throughout the experiment.
- Neurological Assessment: Perform behavioral tests at various time points post-injury to assess neurological deficits.
- Histological Analysis:
  - After a set survival period (e.g., 24 hours or 7 days), euthanize the animals and perfuse the brains.
  - Harvest the brains and section them.
  - Stain the sections with a marker for infarct volume (e.g., 2,3,5-triphenyltetrazolium chloride
     TTC) or for specific cellular and molecular markers.
  - Quantify the infarct volume and other histological parameters.

## Rat Model of Middle Cerebral Artery Occlusion (MCAO)

This model is a widely used to study focal cerebral ischemia (stroke).

Methodology:



- · Animal Preparation: Anesthetize adult male rats.
- Surgical Procedure:
  - Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
  - Ligate the distal ECA.
  - Temporarily clamp the CCA and ICA.
  - Insert a nylon monofilament suture with a blunted, coated tip into the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
- Occlusion and Reperfusion:
  - Maintain the occlusion for a specific duration (e.g., 90 minutes for transient MCAO) or permanently.
  - For transient MCAO, withdraw the filament to allow for reperfusion.
- Treatment: Administer BAY 38-7271 or vehicle as required.
- Assessment: Similar to the TBI model, assess neurological deficits and perform histological analysis to determine infarct volume.

### Conclusion

**BAY 38-7271** is a well-characterized, potent cannabinoid receptor agonist with demonstrated neuroprotective effects in preclinical models of acute brain injury. Despite its stalled clinical development, the data and methodologies associated with this compound remain valuable for researchers in the fields of cannabinoid pharmacology, neuroprotection, and drug development. This technical guide provides a comprehensive resource for understanding the key attributes of **BAY 38-7271** and for designing future studies in these areas.



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